1-Chloro-2,3-bis(trifluoromethyl)benzene
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Overview
Description
1-Chloro-2,3-bis(trifluoromethyl)benzene is an organic compound with the molecular formula C8H3ClF6. It is a derivative of benzene, where two trifluoromethyl groups and one chlorine atom are substituted at the 2 and 3 positions, respectively. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-2,3-bis(trifluoromethyl)benzene can be synthesized through several methods. One common approach involves the chlorination of 2,3-bis(trifluoromethyl)benzene using chlorine gas in the presence of a catalyst. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for efficiency and cost-effectiveness, utilizing advanced catalytic systems and continuous flow reactors to achieve consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-2,3-bis(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced using specific reagents, leading to the formation of different functional groups.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce alcohols, ketones, or other functionalized compounds .
Scientific Research Applications
1-Chloro-2,3-bis(trifluoromethyl)benzene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-chloro-2,3-bis(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The chlorine atom can participate in various chemical reactions, further modulating the compound’s biological activity .
Comparison with Similar Compounds
1-Chloro-2-(trifluoromethyl)benzene: This compound has only one trifluoromethyl group and exhibits different chemical properties and reactivity.
1,3-Bis(trifluoromethyl)benzene: Lacks the chlorine atom, leading to distinct chemical behavior and applications.
Uniqueness: 1-Chloro-2,3-bis(trifluoromethyl)benzene is unique due to the presence of both chlorine and trifluoromethyl groups, which impart specific chemical and physical properties.
Biological Activity
1-Chloro-2,3-bis(trifluoromethyl)benzene is a chlorinated aromatic compound characterized by its unique molecular structure, which includes two trifluoromethyl groups and a chlorine atom on a benzene ring. This compound has garnered attention in various fields, particularly in medicinal chemistry and agrochemicals, due to its potential biological activities and applications.
- Molecular Formula: C8H3ClF6
- Molecular Weight: Approximately 248.55 g/mol
- Structural Features: The presence of electron-withdrawing trifluoromethyl groups enhances lipophilicity, allowing the compound to penetrate biological membranes effectively.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:
- Cytochrome P450 Enzymes: This compound has been shown to inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism in mammals. This inhibition may lead to significant drug-drug interactions when used in pharmaceutical formulations.
- Potential Antimicrobial Activity: Studies indicate that the compound exhibits antimicrobial properties against various pathogens, suggesting its potential as a pesticide or herbicide.
In Vitro Studies
Research has demonstrated the following biological activities:
- Antimicrobial Effects: this compound has shown significant inhibition against bacteria such as Escherichia coli and fungi like Candida albicans. The Minimum Inhibitory Concentration (MIC) values indicate moderate to strong antibacterial activity .
Pathogen | MIC (µg/mL) |
---|---|
Escherichia coli | 125 |
Candida albicans | 250 |
Bacillus cereus | 8 |
Case Studies
- Pesticidal Applications: The compound has been explored for its potential as a pesticide due to its ability to disrupt biological pathways in target organisms. Its structural features contribute to its effectiveness against pests.
- Pharmaceutical Development: Ongoing research is investigating the use of this compound as a building block for developing new anticonvulsant agents, leveraging its unique chemical properties to enhance drug efficacy.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be contrasted with similar compounds:
Compound Name | CAS Number | Unique Features |
---|---|---|
1-Chloro-4-trifluoromethylbenzene | 98-15-7 | Single trifluoromethyl group; different reactivity |
2-Chloro-1,3-bis(trifluoromethyl)benzene | 63430-02-4 | Different substitution pattern; varied reactivity |
1-Bromo-4-trifluoromethylbenzene | 63430-02-4 | Bromine instead of chlorine; altered biological activity |
Properties
IUPAC Name |
1-chloro-2,3-bis(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF6/c9-5-3-1-2-4(7(10,11)12)6(5)8(13,14)15/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZLQMRBWUNXWOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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